1,6-Heptadiene-3,5-dione, 1,7-bis(2-hydroxyphenyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

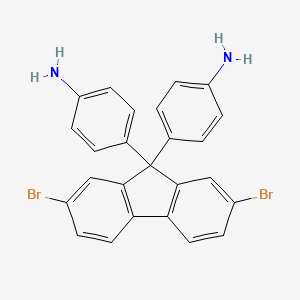

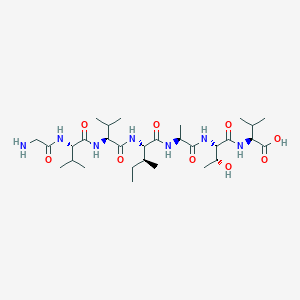

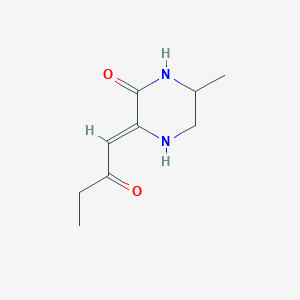

1,6-Heptadiene-3,5-dione, 1,7-bis(2-hydroxyphenyl)-, also known as curcumin, is a natural lipophilic polyphenol derived from the rhizome of the turmeric plant (Curcuma longa). It is widely recognized for its vibrant yellow color and has been used for centuries in traditional medicine, culinary applications, and as a dye. Curcumin exhibits a range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties .

Méthodes De Préparation

Curcumin can be synthesized through various methods, including:

Soxhlet Extraction: This method involves the extraction of curcumin from turmeric using a solvent such as ethanol or methanol.

Ultrasound Extraction: This technique uses ultrasonic waves to enhance the extraction efficiency of curcumin from turmeric.

Pressurized Fluid Extraction: This method utilizes high pressure and temperature to extract curcumin from turmeric.

Microwave Extraction: This technique employs microwave radiation to heat the solvent and turmeric mixture, resulting in the rapid extraction of curcumin.

Enzyme-Assisted Extraction: This method uses enzymes to break down the cell walls of turmeric, facilitating the release of curcumin.

Analyse Des Réactions Chimiques

Curcumin undergoes various chemical reactions, including:

Oxidation: Curcumin can be oxidized to form various products, including vanillin, ferulic acid, and feruloyl methane.

Substitution: Curcumin can undergo substitution reactions to form derivatives with enhanced biological activities.

Nucleophilic Addition: Curcumin can participate in nucleophilic addition reactions, forming adducts with various nucleophiles.

Metal Chelation: Curcumin can chelate metal ions, forming stable complexes with metals such as copper, iron, and zinc.

Applications De Recherche Scientifique

Curcumin has a wide range of scientific research applications, including:

Mécanisme D'action

Curcumin exerts its effects through multiple mechanisms, including:

Anti-inflammatory: Curcumin inhibits the activity of inflammatory enzymes such as cyclooxygenase and lipoxygenase, reducing the production of pro-inflammatory mediators.

Antioxidant: Curcumin scavenges free radicals and enhances the activity of antioxidant enzymes, protecting cells from oxidative damage.

Neuroprotective: Curcumin inhibits the aggregation of amyloid-beta plaques and reduces neuroinflammation, providing potential benefits in neurodegenerative diseases.

Comparaison Avec Des Composés Similaires

Curcumin is structurally similar to other polyphenolic compounds, such as:

Demethoxycurcumin: Lacks one methoxy group compared to curcumin and exhibits similar but slightly reduced biological activities.

Bisdemethoxycurcumin: Lacks both methoxy groups and has lower bioactivity compared to curcumin.

Tetrahydrocurcumin: A reduced form of curcumin with enhanced stability and similar pharmacological properties.

1,7-Diphenyl-1,6-heptadiene-3,5-dione: A non-phenolic curcuminoid model with similar photostability and antioxidant properties.

Curcumin’s unique combination of hydroxyl and methoxy groups contributes to its potent biological activities and distinguishes it from its analogs .

Propriétés

Numéro CAS |

342889-27-4 |

|---|---|

Formule moléculaire |

C19H16O4 |

Poids moléculaire |

308.3 g/mol |

Nom IUPAC |

1,7-bis(2-hydroxyphenyl)hepta-1,6-diene-3,5-dione |

InChI |

InChI=1S/C19H16O4/c20-16(11-9-14-5-1-3-7-18(14)22)13-17(21)12-10-15-6-2-4-8-19(15)23/h1-12,22-23H,13H2 |

Clé InChI |

DXORQEWMXKLOAN-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C(=C1)C=CC(=O)CC(=O)C=CC2=CC=CC=C2O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzene, 1,1'-[(methylenecyclopropylidene)di-2,1-ethanediyl]bis-](/img/structure/B12573821.png)

![4-[5-Methyl-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]-2-phenylbutan-2-ol](/img/structure/B12573837.png)

silane](/img/structure/B12573860.png)

![5-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1,3-dicarbonyl dichloride](/img/structure/B12573873.png)

![6-tert-Butyl-3-[(1H-imidazol-2-yl)amino]-2,4-dimethylphenol](/img/structure/B12573884.png)

![N-(2-Thienylmethyl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12573891.png)